2,4-Dichloro-5-(pyridin-2-yl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a pyridin-2-yl group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with pyridin-2-yl compounds under classical conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling of the pyridin-2-yl group to the pyrimidine core, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Lacks the pyridin-2-yl group, making it less versatile in terms of biological activity.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Exhibits dual inhibition of cyclin-dependent kinases 6 and 9, making it a potent anticancer agent.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different core structure, used as a CDK2 inhibitor.
Uniqueness: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine stands out due to its unique combination of chlorine and pyridin-2-yl substituents, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H5Cl2N3 |
---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
2,4-dichloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-6(5-13-9(11)14-8)7-3-1-2-4-12-7/h1-5H |
InChI Key |
UTKSROMSVLCZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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